molecular formula C26H25F3N4O7S B1662200 Tosufloxacin tosilate CAS No. 1400591-39-0

Tosufloxacin tosilate

Cat. No. B1662200
M. Wt: 594.6 g/mol
InChI Key: SSULTCPIIYRGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosufloxacin tosilate is a fluoroquinolone antibacterial agent . It is the first orally administered new quinolone with high efficacy and broad-spectrum action approved as an antibacterial agent for pediatric use in Japan . It is indicated for the treatment of various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, dental infections .


Synthesis Analysis

Tosufloxacin tosilate and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes were prepared by solution-enhanced dispersion with supercritical CO2 (SEDS). The optimum drug concentration was 40 mg/mL and pressure 16 MPa, temperature 35 °C, and solution flow rate 1 mL/min .


Molecular Structure Analysis

The SEDS-prepared inclusion complex was characterized by TG/DSC, XRD, SEM, FT-IR, 1H NMR, 2D-ROESY, and MD. All characterization results confirmed the formation of an amorphous inclusion complex and the sites where Tosufloxacin tosilate and HP-β-CD bind through the H-bond were located on the aromatic B ring, pyrrolidine, and naphthyridine ring protons .


Chemical Reactions Analysis

The effects of operating pressure, operating temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed by a single factor design experiment .


Physical And Chemical Properties Analysis

The mean particle size of the inclusion complex was 1.91 μm. The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of Tosufloxacin tosilate, and the dissolution rate of Tosufloxacin tosilate increased from the initial 13.99 to 61.04% in ultrapure water .

Safety And Hazards

Tosufloxacin tosilate has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin tosilate

CAS RN

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosilate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosilate
Reactant of Route 3
Reactant of Route 3
Tosufloxacin tosilate
Reactant of Route 4
Reactant of Route 4
Tosufloxacin tosilate
Reactant of Route 5
Reactant of Route 5
Tosufloxacin tosilate
Reactant of Route 6
Tosufloxacin tosilate

Citations

For This Compound
435
Citations
Y Niki - Journal of infection and chemotherapy, 2002 - Elsevier
… Tosufloxacin tosilate is a … of tosufloxacin tosilate and it has won the confidence of physicians. In this article, the pharmacokinetics and safety assessments of tosufloxacin tosilate are …
Number of citations: 27 www.sciencedirect.com
S Kohno - Journal of infection and chemotherapy, 2002 - Springer
… , the daily oral dose of tosufloxacin tosilate can be increased to 600mg … of tosufloxacin tosilate in respiratory tract infections. … A total of 114 patients with CAP received tosufloxacin tosilate …
Number of citations: 15 link.springer.com
K Yamaguchi - Journal of infection and chemotherapy, 2001 - Elsevier
… Tosufloxacin tosilate is one of the fluoroquinolones developed … , the clinical efficacy of tosufloxacin tosilate was established. … activity of tosufloxacin tosilate are described focusing in …
Number of citations: 16 www.sciencedirect.com
J SASAKI, A KANEKO, H TAKAI… - ORAL …, 1989 - jstage.jst.go.jp
The clinical effectiveness, safety and usefulness of T-3262 (tosufloxacin tosilate), a new oral Quinolone antibacterial agent for the treatment of oral infections, was compared with that of …
Number of citations: 2 www.jstage.jst.go.jp
N Yamanaka, R Sugita, Y Uno, S Matsubara… - Practica Oto-Rhino …, 2012 - jstage.jst.go.jp
Special attention has been focused on the recent problem of pediatric acute otitis media. The increase in the number of pediatric patients with intractable acute otitis media has been a …
Number of citations: 5 www.jstage.jst.go.jp
H Takahama, H Tazaki - The Journal of dermatology, 2007 - Wiley Online Library
… Tosufloxacin tosilate (TFTX), a member of the naphthyridine … purpura due to tosufloxacin tosilate. The diagnosis was made … tosufloxacin tosilate. In this paper, we report the first case of …
Number of citations: 10 onlinelibrary.wiley.com
S Nishijima, M Nakagawa - Journal of international medical …, 1997 - journals.sagepub.com
… Tosufloxacin tosilate (TFLX) is a fluoroquinolone with a broad antibacterial spectrum/ which is widely used to treat respiratory, skin, bone and joint, and urinary tract infections." Although …
Number of citations: 4 journals.sagepub.com
H Sakata, S Iwata, K Ouchi, Y Sato… - Japanese Journal …, 2014 - keio.pure.elsevier.com
… The purpose of this study was to assess the efficacy and safety of tosufloxacin tosilate hydrate fine granules (TFLX fine granules) for pediatric patients and to evaluate the position of …
Number of citations: 3 keio.pure.elsevier.com
A KANEKO, F TOMITA, T MORIHANA… - ORAL …, 1989 - jstage.jst.go.jp
… Their susceptibilities to T-3262 (tosufloxacin tosilate), norfloxacine (NFLX), ofloxacin (OFLX) and enoxacin (… 口腔 領 域 感 染 症 に 対 す るT-3262(Tosufloxacin tosilate)の 細 菌 学 的 検 討 …
Number of citations: 0 www.jstage.jst.go.jp
H Okada, Y Watanabe, S Kotaki, N Ikeda… - American journal of …, 2004 - Elsevier
… after long-term exposure to a fluoroquinolone, tosufloxacin tosilate. Lesions consisted of spindle- to … Despite a negative drug lymphocyte-stimulating test result using tosufloxacin tosilate, …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.